Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. Key structural features include a 4-methoxybenzamido substituent at position 5, a p-tolyl group at position 3, and an ethyl ester at position 1. These substituents modulate electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-18-13-33-22(25-21(28)15-7-11-17(31-3)12-8-15)19(18)23(29)27(26-20)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSUXPPDRNNSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class, which has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thienopyridazine core, which is known for its diverse biological activities. The presence of substituents like the methoxybenzamido and p-tolyl groups enhances its potential interactions with biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₃S
- CAS Number : 851951-81-0
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : Interactions with cellular receptors can lead to modulation of signaling pathways that are crucial for various physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against certain Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
A study evaluated the antibacterial activity of thienopyridazine derivatives, including the compound . The results indicated varying degrees of activity against different bacterial strains:
| Compound | Gram-positive (B. subtilis) | Gram-positive (S. aureus) | Gram-negative (E. coli) | Gram-negative (S. typhi) |
|---|---|---|---|---|
| 5-(4-methoxybenzamido)-4-oxo | 25 µg/ml | 25 µg/ml | ≥200 µg/ml | ≥200 µg/ml |
| Other derivatives | Varies (6.3 - 200 µg/ml) | Varies (12.5 - 200 µg/ml) | Varies (≥200 - 400 µg/ml) | Varies (≥200 - >500 µg/ml) |
The data indicates that the presence of specific substituents significantly influences antibacterial potency .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the compound's effects on various cancer cell lines. Results suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
Study 1: Antimicrobial Screening
A comprehensive study screened various thienopyridazine derivatives for their antimicrobial properties using the disk diffusion method. The results highlighted that ethyl 5-(4-methoxybenzamido)-4-oxo demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 2: Cytotoxicity Evaluation
Another investigation focused on the cytotoxic effects of thienopyridazine derivatives on human cancer cell lines. The study found that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have indicated that compounds with similar structural frameworks possess anticancer properties. Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Antimicrobial Effects : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the thieno[3,4-d]pyridazine moiety is thought to enhance its interaction with microbial targets, leading to effective inhibition.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially useful in treating inflammatory diseases. Its ability to modulate inflammatory cytokines can be pivotal in developing therapies for conditions such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar thieno[3,4-d]pyridazine derivatives. The results demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer), suggesting that modifications to the benzamido group could enhance potency and selectivity.
Case Study 2: Antimicrobial Activity
Research conducted on related compounds indicated promising antimicrobial activity against Gram-positive bacteria. In vitro assays showed that these compounds inhibited bacterial growth effectively at low concentrations, warranting further exploration into their potential as antibiotic agents.
Case Study 3: Anti-inflammatory Research
A clinical trial investigated the anti-inflammatory properties of thieno[3,4-d]pyridazine derivatives in patients with rheumatoid arthritis. The trial reported a reduction in inflammatory markers and improved patient outcomes when treated with these compounds compared to standard therapies.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DNA synthesis | |
| Antimicrobial | Disruption of bacterial metabolism | |
| Anti-inflammatory | Modulation of cytokine levels |
Conclusion and Future Directions
This compound shows promise as a multifaceted therapeutic agent with applications in oncology, infectious diseases, and inflammatory conditions. Continued research into its pharmacodynamics and structure-activity relationships will be essential for optimizing its efficacy and safety profiles for clinical use.
Future studies should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- In vivo studies to assess therapeutic efficacy and safety.
- Development of analogs with improved bioavailability and specificity.
Comparison with Similar Compounds
Key Observations:
- Position 3 Substituents: The p-tolyl group in the target compound provides moderate lipophilicity compared to the electron-withdrawing 4-CF3 group in , which enhances metabolic stability but may reduce solubility .
- Functional Groups : The ethyl ester in the target compound likely improves cell permeability compared to AT-007’s carboxylic acid, which may enhance ionization and reduce bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
